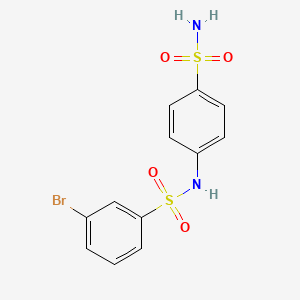
3-bromo-N-(4-sulfamoylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Aminosulfonyl)phenyl]-3-bromobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminosulfonyl)phenyl]-3-bromobenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-bromobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-[4-(Aminosulfonyl)phenyl]-3-bromobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Aminosulfonyl)phenyl]-3-bromobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfinamides.
Aplicaciones Científicas De Investigación
N-[4-(Aminosulfonyl)phenyl]-3-bromobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Aminosulfonyl)phenyl]-3-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The sulfonamide group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme’s active site residues.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Aminosulfonyl)phenyl]-3-chlorobenzenesulfonamide
- N-[4-(Aminosulfonyl)phenyl]-3-methylbenzenesulfonamide
- N-[4-(Aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide
Uniqueness
N-[4-(Aminosulfonyl)phenyl]-3-bromobenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s ability to inhibit specific enzymes makes it valuable in medicinal chemistry research.
Propiedades
Fórmula molecular |
C12H11BrN2O4S2 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
3-bromo-N-(4-sulfamoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O4S2/c13-9-2-1-3-12(8-9)21(18,19)15-10-4-6-11(7-5-10)20(14,16)17/h1-8,15H,(H2,14,16,17) |
Clave InChI |
CCKUPSANOJCSCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















